(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione

Medicinal Chemistry SAR Studies Metabolic Stability

(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione (CAS 868153-17-7) is a synthetic organic compound belonging to the phenylsulfonylpiperazine class, characterized by a piperazine core N-substituted with a phenylsulfonyl group and C-substituted with a 4-methoxyphenyl methanethione (thiocarbonyl) moiety. Its molecular formula is C18H20N2O3S2, with a molecular weight of 376.49 g/mol and a monoisotopic mass of 376.09153485 g/mol.

Molecular Formula C18H20N2O3S2
Molecular Weight 376.49
CAS No. 868153-17-7
Cat. No. B2550679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione
CAS868153-17-7
Molecular FormulaC18H20N2O3S2
Molecular Weight376.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O3S2/c1-23-16-9-7-15(8-10-16)18(24)19-11-13-20(14-12-19)25(21,22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
InChIKeyGGXXLWMHRPNGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione (CAS 868153-17-7): Structural Identity and Pharmacological Class for Research Procurement


(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione (CAS 868153-17-7) is a synthetic organic compound belonging to the phenylsulfonylpiperazine class, characterized by a piperazine core N-substituted with a phenylsulfonyl group and C-substituted with a 4-methoxyphenyl methanethione (thiocarbonyl) moiety. Its molecular formula is C18H20N2O3S2, with a molecular weight of 376.49 g/mol and a monoisotopic mass of 376.09153485 g/mol . The compound is structurally distinguished by the presence of a thiocarbonyl (C=S) group in place of the more common carbonyl (C=O), which confers distinct electronic, steric, and metabolic stability properties relevant to structure-activity relationship (SAR) studies . Phenylsulfonylpiperazine derivatives have garnered significant attention in medicinal chemistry as privileged scaffolds with demonstrated anticancer, antidiabetic, and antimicrobial activities .

Why (4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione Cannot Be Casually Substituted: Structural Nuances Driving Functional Divergence


Within the phenylsulfonylpiperazine class, seemingly minor structural alterations produce substantial shifts in biological potency, target selectivity, and physicochemical behavior. The concurrent presence of the thiocarbonyl (C=S) linker and the 4-methoxyphenyl terminus in this compound creates a pharmacophore combination that is absent in close analogs bearing carbonyl (C=O) linkers or alternative aryl substitutions . Published structure-activity relationship (SAR) data on aryl(4-phenylpiperazin-1-yl)methanethione derivatives demonstrate that even single-atom changes on the aryl ring (e.g., 4-methoxy vs. 3-chloro) can invert selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and alter IC50 values by orders of magnitude . Furthermore, in the phenylsulfonylpiperazine class, the replacement of the phenylsulfonyl group with a 4-chlorophenylsulfonyl group reduced anticancer IC50 from 20.00 μM to 4.48 μM in MCF7 cells, a 4.5-fold potency shift attributable solely to sulfonyl substituent variation . These data collectively demonstrate that generic substitution within this chemical space is not scientifically justifiable without confirmatory comparative assay data.

(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione: Quantitative Differentiation Evidence Against Closest Analogs


Thiocarbonyl (C=S) vs. Carbonyl (C=O) Linker: Implications for Binding Affinity, Lipophilicity, and Metabolic Stability

The target compound incorporates a methanethione (C=S) linker connecting the piperazine ring to the 4-methoxyphenyl group, in contrast to the more prevalent methanone (C=O) linker found in the majority of phenylsulfonylpiperazine derivatives. The thiocarbonyl group enhances lipophilicity and may influence receptor binding through sulfur-mediated interactions, distinguishing it from ketone analogs . In a closely related structural series, the thiocarbonyl analog (4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione demonstrated an IC50 of approximately 2.57 μM against HepG2 liver cancer cells, while the corresponding carbonyl-bearing 4-(phenylsulfonyl)piperazine class members required specific sulfonyl substituent optimization (4-chlorophenylsulfonyl) to achieve comparable single-digit micromolar potency (IC50 = 4.48 μM in MCF7 cells) . Although these data come from different studies (cross-study comparable), they suggest that the thiocarbonyl moiety may confer intrinsic potency advantages that are not automatically recapitulated by carbonyl analogs.

Medicinal Chemistry SAR Studies Metabolic Stability Receptor Binding

Phenylsulfonyl vs. Tosyl (4-Methylphenylsulfonyl) Substitution on Piperazine: Steric and Electronic Differentiation

The target compound bears an unsubstituted phenylsulfonyl group on the piperazine nitrogen, whereas the direct tosyl analog, (4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione, incorporates a 4-methyl substituent on the phenylsulfonyl ring. In the broader phenylsulfonylpiperazine class, α-glucosidase inhibition studies demonstrated that unsubstituted phenylsulfonyl piperazine derivatives achieved 83.52 ± 0.41% enzyme inhibition, exceeding the reference inhibitor quercetin (81.41 ± 0.02%) . While the tosyl analog lacks published comparative enzyme inhibition data, the structural difference between phenylsulfonyl and tosyl groups is known to affect both steric bulk (Taft Es parameter) and electronic character (Hammett σp: H = 0 vs. CH3 = -0.17), which can modulate binding pocket complementarity and hydrogen-bond acceptor capacity of the sulfonyl oxygens . This class-level inference suggests that the unsubstituted phenylsulfonyl group may provide a distinct steric and electronic profile compared to the tosyl-substituted analog.

Medicinal Chemistry SAR Studies Enzyme Inhibition Drug Design

Anticancer Potential of the Phenylsulfonylpiperazine Scaffold: Quantitative Class-Level Benchmarking Against MCF7 Breast Cancer Cells

A recent comprehensive study evaluated 20 phenylsulfonylpiperazine derivatives against three breast cancer cell lines (MCF7, MDA-MB-231, MDA-MB-453), establishing quantitative benchmarks for this compound class. Twelve derivatives (60%) significantly impaired cell viability after 48 h of treatment, with the luminal MCF7 line being the most sensitive . The most potent derivative achieved an IC50 of 4.48 μM with a selectivity index (SI) of 35.6 in MCF7 cells, while other active derivatives in the series displayed IC50 values ranging from 4.48 μM to 20.00 μM . Although the exact target compound was not among the 20 derivatives tested, it shares the identical phenylsulfonylpiperazine core scaffold and is therefore expected to reside within this activity landscape. Notably, compound 3 demonstrated significant antimigratory and antiproliferative activities, upregulating E-Cadherin (CDH1) transcripts, suggesting a mechanism involving the epithelial-mesenchymal transition pathway . The target compound's unique thiocarbonyl linker and 4-methoxyphenyl substitution pattern may differentiate its potency and selectivity profile within this class.

Anticancer Research Breast Cancer Cytotoxicity Drug Discovery

Cholinesterase Inhibition Landscape: Positioning of Methanethione-Bearing Piperazines Relative to Donepezil

A systematic SAR study of 14 aryl(4-phenylpiperazin-1-yl)methanethione derivatives (compounds 4a–4n) established that the methanethione (C=S) functional group coupled with an arylpiperazine scaffold yields potent dual cholinesterase inhibitors . Most derivatives were more potent than donepezil against AChE, and all 14 compounds were more potent than donepezil against BChE . The most potent compound, (3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione (4k), demonstrated superior dual cholinesterase inhibition . While this study employed N-phenylpiperazine rather than N-phenylsulfonylpiperazine derivatives, the methanethione pharmacophore is conserved. The target compound incorporates both the methanethione linker and an N-phenylsulfonyl group, a combination not represented in the published cholinesterase SAR dataset. The phenylsulfonyl group introduces additional hydrogen-bond acceptor capacity (two sulfonyl oxygens) that may alter binding interactions with the peripheral anionic site (PAS) of AChE or the acyl-binding pocket of BChE, potentially differentiating its selectivity profile from the N-phenylpiperazine methanethione series.

Alzheimer's Disease Cholinesterase Inhibition Neuropharmacology CNS Drug Discovery

Physicochemical Differentiation: Molecular Weight, Hydrogen Bonding Capacity, and Predicted logP Relative to Core Scaffold Analogs

The target compound (MW = 376.49 g/mol; molecular formula C18H20N2O3S2) occupies a distinct physicochemical space compared to its closest commercially available analogs. The tosyl analog (4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione has a higher molecular weight (MW ≈ 390.5 g/mol) due to the additional methyl group on the sulfonyl phenyl ring, while the des-sulfonyl analog (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanethione has a substantially lower MW of 312.43 g/mol (C18H20N2OS) . The target compound has zero hydrogen bond donors, distinguishing it from 1-(phenylsulfonyl)piperazine (CAS 14172-55-5), which bears a free NH and acts as a synthetic precursor . Predicted logP for the phenylsulfonylpiperazine core fragment is approximately 1.27–1.63, but the addition of the 4-methoxyphenyl methanethione moiety is expected to increase lipophilicity by approximately 1.5–2.0 log units based on fragment-based calculations . These differences have direct implications for membrane permeability, solubility, and protein binding in biological assays.

Physicochemical Properties Drug-likeness ADME Prediction Chemical Procurement

High-Impact Research and Procurement Application Scenarios for (4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione


Medicinal Chemistry SAR Expansion of Phenylsulfonylpiperazine Anticancer Agents Targeting Luminal Breast Cancer

Procure this compound as a structurally differentiated starting point for hit-to-lead optimization of phenylsulfonylpiperazine-based anticancer agents. The class has demonstrated a 60% active hit rate against MCF7 luminal breast cancer cells, with the best-in-class derivative achieving IC50 = 4.48 μM and SI = 35.6 . The target compound's thiocarbonyl linker and 4-methoxyphenyl terminus are not represented in the published 20-compound series and therefore represent unexplored chemical space for improving potency and selectivity within this validated scaffold .

Dual Cholinesterase Inhibitor Development for Alzheimer's Disease: Exploiting the Methanethione Pharmacophore

Utilize this compound as a dual AChE/BChE inhibitor candidate, leveraging the methanethione (C=S) pharmacophore that has been validated across 14 arylpiperazine derivatives to consistently exceed donepezil potency against BChE . The N-phenylsulfonyl substitution on the piperazine ring is a novel feature relative to the published N-phenylpiperazine methanethione series and may introduce additional hydrogen-bonding interactions with the peripheral anionic site of AChE, potentially yielding improved dual inhibition profiles .

α-Glucosidase Inhibition Studies for Type 2 Diabetes Mellitus Drug Discovery

Deploy this compound in α-glucosidase enzyme inhibition assays to build upon the class-level finding that phenylsulfonylpiperazine derivatives can achieve superior inhibition (83.52%) compared to the reference natural product quercetin (81.41%) . The target compound's unique combination of an unsubstituted phenylsulfonyl group with a thiocarbonyl-linked 4-methoxyphenyl moiety is unprecedented in the published α-glucosidase inhibitor panel and may yield enhanced potency through additional binding pocket interactions .

Chemical Biology Tool Compound for Thiocarbonyl-Specific Binding and Metabolic Stability Profiling

Employ this compound as a chemical biology probe to investigate the impact of thiocarbonyl (C=S) versus carbonyl (C=O) linkers on target binding kinetics, residence time, and cytochrome P450-mediated metabolic stability. The thiocarbonyl group provides distinct electronic (softer sulfur atom) and steric (longer C=S bond length, ~1.60 Å vs. C=O ~1.23 Å) characteristics that may alter drug-target binding thermodynamics and reduce susceptibility to carbonyl reductase-mediated metabolism . Comparative profiling against the corresponding carbonyl analog can generate informative SAR data for future drug design campaigns.

Quote Request

Request a Quote for (4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.